![molecular formula C6H3BrN2OS B1280996 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one CAS No. 56844-40-7](/img/structure/B1280996.png)
6-Bromothieno[2,3-d]pyrimidin-4(3h)-one
概要
説明
6-Bromothieno[2,3-d]pyrimidin-4(3h)-one is a heterocyclic compound with the linear formula C6H3BrN2OS . It has a molecular weight of 231.07 . The compound is solid in physical form and is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one involves four synthetic steps: Gewald reaction, pyrimidone formation, bromination, and chlorination . The process relies on standard laboratory equipment and allows obtaining the product in an overall yield of 49% without using chromatography for purification of the product and intermediates .Molecular Structure Analysis
The molecule contains a total of 15 bonds. There are 12 non-H bonds, 7 multiple bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 amidine derivative, 1 secondary amine (aromatic), and 1 Thiophene .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one include the Gewald reaction, pyrimidone formation, bromination, and chlorination . The Gewald reaction is a three-component reaction, where an aldehyde or ketone is condensed with an activated nitrile in the presence of a sulfur source .Physical And Chemical Properties Analysis
6-Bromothieno[2,3-d]pyrimidin-4(3h)-one has a molecular weight of 231.07 . It is a solid substance stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Synthesis of Anticancer Agents
6-Bromothieno[2,3-d]pyrimidin-4(3h)-one: serves as a key intermediate in the synthesis of compounds with potential anticancer activities. Its derivatives have been explored for their ability to inhibit tyrosine kinase, an enzyme that can be overactive in certain types of cancer cells .
Development of Antiviral Medications
Derivatives of this compound have shown promise as antiviral agents. The structural motif of thieno[2,3-d]pyrimidine is present in molecules that have been tested against various viral infections, highlighting its importance in the development of new antiviral drugs .
Antimicrobial Applications
The thieno[2,3-d]pyrimidine core is also found in molecules with antimicrobial properties. Research indicates that modifications to the 6-bromo group can lead to compounds effective against a range of microbial pathogens .
Agricultural Chemicals
In the agricultural sector, 6-bromothieno[2,3-d]pyrimidin-4(3h)-one derivatives are utilized as fungicides. Their ability to control fungal growth on crops makes them valuable for protecting food sources and ensuring agricultural sustainability .
Inhibitors of Angiogenesis
The compound’s derivatives have been studied for their anti-angiogenic properties, which is the process of forming new blood vessels. By inhibiting VEGFR-2, a key receptor in angiogenesis, these derivatives can potentially prevent the growth of cancerous tumors .
Enzyme Inhibition for Disease Treatment
Enzyme inhibitors based on 6-bromothieno[2,3-d]pyrimidin-4(3h)-one have been investigated for the treatment of diseases where enzyme regulation is crucial. This includes conditions like Alzheimer’s disease, where enzyme activity is associated with disease progression .
Material Science
In material science, the electronic properties of thieno[2,3-d]pyrimidine derivatives make them candidates for use in electronic devices, such as organic semiconductors and sensors. The bromine atom in the 6-position can be used for further functionalization, enhancing the material’s properties .
Chemical Research and Methodology Development
This compound is also significant in chemical research, where it is used to develop new synthetic methodologies. The use of microwave irradiation in its synthesis has been shown to improve yields and reduce by-products, contributing to more efficient chemical processes .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-bromo-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2OS/c7-4-1-3-5(10)8-2-9-6(3)11-4/h1-2H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIURMUHBQYODCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=O)NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480927 | |
| Record name | 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56844-40-7 | |
| Record name | 6-Bromothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56844-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


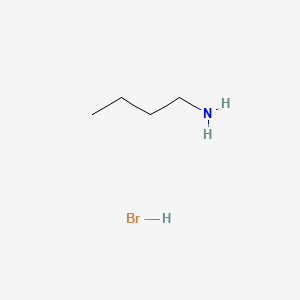
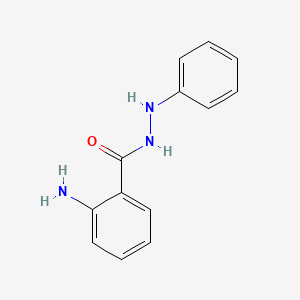
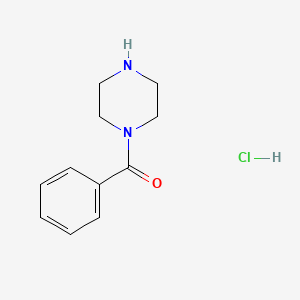



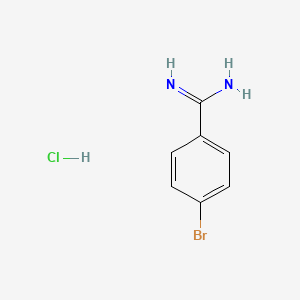

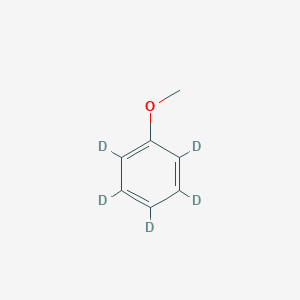
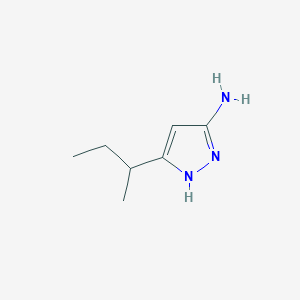
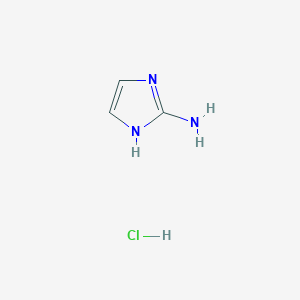
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine](/img/structure/B1280945.png)
